![molecular formula C22H13F2N3O5 B6490391 N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 888447-94-7](/img/structure/B6490391.png)
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
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Description
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H13F2N3O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.08232685 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-Difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H12F2N4O3
- Molecular Weight : 358.29 g/mol
- Structure : The compound features a benzofuran core substituted with a difluorophenyl group and a nitrobenzamide moiety.
Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in the inhibition of specific enzymes and modulation of metabolic pathways. The benzofuran scaffold is known for its ability to interact with multiple biological targets, including:
- Inhibition of Enzymes : Compounds like this compound may inhibit enzymes involved in lipid metabolism, potentially impacting conditions like hyperlipidemia .
- Antiviral Activity : Benzofuran derivatives have shown promise as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential antiviral applications .
Hypolipidemic Effects
A study demonstrated that related benzofuran compounds significantly reduced plasma triglyceride (TG) levels in hyperlipidemic rats. At a dosage of 15 mg/kg body weight, these compounds improved lipid profiles by lowering total cholesterol and increasing high-density lipoprotein cholesterol (HDL-C) levels after 7 and 24 hours . This suggests that this compound could have similar effects.
Antiviral Properties
Molecular docking studies have indicated that benzofuran derivatives can effectively bind to the active site of HCV NS5B polymerase. The binding affinities observed range from -12.63 to -16.09 kcal/mol, indicating strong interactions that could inhibit viral replication . This opens avenues for further investigation into the antiviral efficacy of this compound.
Research Findings and Case Studies
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWOBNYXDDZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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